Roxindole, also known as EMD-49980, is a compound recognized for its dopaminergic and serotonergic activity. Initially developed by Merck KGaA for treating schizophrenia, it has shown potential in addressing depression and anxiety disorders due to its rapid antidepressant effects. The molecular formula of Roxindole is CHNO, with a molecular weight of approximately 346.47 g/mol. It is classified as an achiral compound with no defined stereocenters .
Roxindole belongs to the class of indole derivatives, which are significant in pharmacological research due to their diverse biological activities. It acts primarily as a dopamine D2 receptor agonist and also interacts with serotonin receptors, contributing to its therapeutic effects . This dual action distinguishes Roxindole from other compounds used in psychiatric treatment.
Several synthetic routes have been developed for Roxindole, focusing on efficiency and yield:
Roxindole's structure features an indole core, which is essential for its biological activity. The compound's specific arrangement allows it to interact effectively with dopamine and serotonin receptors.
Roxindole participates in various chemical reactions primarily related to its synthesis and modification. The reactions typically involve:
The reactions are often monitored using spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (NMR), and carbon-13 NMR to confirm the structure and purity of the synthesized compound .
Roxindole's mechanism involves dual action on dopaminergic and serotonergic systems:
Research indicates that low doses of Roxindole can decrease locomotor activity without inducing hyperactivity or stereotypy, suggesting a nuanced interaction with the dopaminergic system .
Roxindole has been explored for various therapeutic applications:
Roxindole (EMD-49980) emerged in the late 1980s as an innovative compound developed by Merck KGaA, initially characterized as a selective dopamine autoreceptor agonist. Early preclinical studies demonstrated its high binding affinity for dopamine D₂ receptors, with particular specificity for presynaptic autoreceptors rather than postsynaptic sites. This unique profile positioned roxindole as a promising candidate for modulating dopaminergic neurotransmission with potentially fewer motor side effects than typical antipsychotics. Mechanistically, roxindole's activation of presynaptic D₂ autoreceptors was shown to inhibit dopamine synthesis and release, effectively reducing dopaminergic hyperactivity in key brain pathways without causing complete receptor blockade [1] [8].
The compound's pharmacological specificity was rigorously established through comparative behavioral studies. Research demonstrated that roxindole effectively inhibited apomorphine-induced climbing behavior in mice and stereotyped behaviors in rats with ED₅₀ values of 1.4 mg/kg and 0.65 mg/kg subcutaneously, respectively. Unlike classical antipsychotics such as haloperidol, roxindole did not induce catalepsy even at higher doses, highlighting its differential action on pre- versus postsynaptic receptors. Furthermore, in reserpinized rats with hypersensitive postsynaptic receptors, roxindole only partially reversed hypomotility, contrasting with the full reversal seen with less selective agonists like talipexole. This suggested roxindole's preferential activity at dopamine autoreceptors rather than postsynaptic sites [2] [6].
Table 1: Comparative Behavioral Effects of Roxindole in Preclinical Models
Behavioral Parameter | Roxindole ED₅₀ (mg/kg) | Haloperidol ED₅₀ (mg/kg) | Talipexole ED₅₀ (mg/kg) |
---|---|---|---|
Apomorphine climbing inhibition | 1.4 | 0.15 | >5 |
Apomorphine stereotypy inhibition | 0.65 | 0.05 | >5 |
Conditioned avoidance response | 1.5 | 0.08 | >5 |
Catalepsy induction | >20 | 0.5 | >10 |
Functional receptor studies revealed roxindole's distinct efficacy profile at dopamine receptor subtypes. At human cloned receptors, roxindole exhibited partial agonist activity at D₃ receptors (Eₘₐₓ = 30% relative to dopamine) with significantly lower efficacy at D₂ (Eₘₐₓ = 10.5%) and moderate activity at D₄ receptors (Eₘₐₓ = 35.1%). This preferential activation profile at D₃ autoreceptors differentiated roxindole from other dopaminergic agents and underpinned its unique behavioral effects [8] [11].
Despite promising preclinical data, clinical trials for schizophrenia yielded disappointing efficacy. An open-label study involving patients with acute schizophrenia found only modest antipsychotic effects, with limited improvement in core positive symptoms. Unexpectedly, investigators observed significant improvements in affective symptoms and reductions in anxiety scores among trial participants. These serendipitous findings shifted interest toward investigating roxindole's potential antidepressant properties [1] [3].
The paradigm shift from antipsychotic to antidepressant development was solidified through controlled trials in major depression. In a pivotal study by Gründer et al. (1993), roxindole administration resulted in rapid symptom reduction within the first week of treatment, an effect profile contrasting with the delayed onset of traditional antidepressants. Notably, roxindole demonstrated particular efficacy in patients with psychomotor retardation, a symptom dimension often refractory to conventional antidepressants. These clinical observations aligned with preclinical findings where roxindole reduced immobility time in the forced swimming test—a behavioral model predictive of antidepressant activity—at doses between 1-5 mg/kg [1] [6].
Table 2: Evolution of Roxindole's Clinical Applications
Research Phase | Primary Indication | Key Findings | Outcome |
---|---|---|---|
Preclinical | Schizophrenia | Selective autoreceptor agonism, no catalepsy | Promising candidate |
Phase I/II | Schizophrenia | Modest antipsychotic efficacy | Limited clinical utility |
Phase II/III | Major Depression | Rapid antidepressant effects (≤7 days) | Redirection of development focus |
Exploratory | Parkinson's Disease | Improvement in motor symptoms at low doses | Proof-of-concept established |
Exploratory | Prolactinoma | Prolactin reduction comparable to bromocriptine | Alternative to ergot derivatives |
Long-term studies revealed another dimension to roxindole's mechanism relevant to depression treatment. Repeated administration (twice daily for 14 days) significantly potentiated amphetamine-induced locomotion in rats—a neuroadaptive response characteristic of established antidepressants. This effect suggested that beyond acute autoreceptor activation, roxindole induced downstream neuroplastic changes in dopaminergic systems, potentially reversing the hypodopaminergic states implicated in anhedonia and psychomotor retardation in depression. The convergence of autoreceptor selectivity and adaptive neuronal changes positioned roxindole as a novel pharmacologic approach to mood disorders [6] [8].
Roxindole's most significant contribution to neuropsychopharmacology lies in its dual modulation of dopaminergic and serotonergic systems. Beyond its dopamine autoreceptor activity, roxindole demonstrated high affinity for serotonin 5-HT₁ₐ receptors (pKᵢ = 9.42) with partial agonist efficacy (Eₘₐₓ = 59.6% relative to serotonin). Simultaneously, it inhibited serotonin reuptake with an IC₅₀ of 1.4 nM, comparable to specialized serotonin reuptake inhibitors. This triple mechanism—combining dopamine autoreceptor agonism, serotonin reuptake inhibition, and 5-HT₁ₐ partial agonism—represented a novel pharmacologic profile distinct from existing antidepressant classes [7] [8].
Functional studies elucidated clinically relevant interactions between these systems. Roxindole dose-dependently potentiated low-dose L-5-HTP-induced head twitches (a 5-HT₂ₐ-mediated behavior) while inhibiting head twitches induced by higher L-5-HTP doses. This bidirectional modulation suggested context-dependent serotonergic effects. Furthermore, roxindole antagonized hyperthermia induced by fenfluramine or trifluoromethylphenylpiperazine at high ambient temperatures—a 5-HT₂ₐ-mediated response—highlighting its complex serotonergic profile. The compound also demonstrated putative 5-HT₁B agonism, evidenced by its attenuation of exploratory hyperactivity without affecting mCPP-induced hypothermia [3] [8].
Table 3: Roxindole's Receptor Interaction Profile
Receptor Target | Affinity (pKᵢ) | Agonist Efficacy (Eₘₐₓ %) | Functional Effect |
---|---|---|---|
D₂ autoreceptors | 8.55 | 10.5% | Inhibition of dopamine synthesis and release |
D₃ receptors | 8.93 | 30.0% | Modulation of limbic dopamine transmission |
D₄ receptors | 8.23 | 35.1% | Preferential autoreceptor activation |
5-HT₁ₐ receptors | 9.42 | 59.6% | Partial agonism, anxiolytic potential |
5-HT₁D receptors | 7.05 | 13.7% | Modest agonism |
5-HT transporter | - | - | Reuptake inhibition (IC₅₀ = 1.4 nM) |
5-HT₂ₐ receptors | <6.0 | Antagonist | Functional antagonism demonstrated in vivo |
The functional integration of dopaminergic and serotonergic mechanisms was particularly evident in roxindole's effects on catalepsy. While the compound alone did not induce catalepsy, it significantly antagonized haloperidol-induced catalepsy through serotonin-dependent mechanisms. This effect was blocked by serotonin depletion, indicating that roxindole's 5-HT₁ₐ agonism and serotonin reuptake inhibition counterbalanced dopaminergic blockade effects. This pharmacological synergy potentially explains roxindole's low extrapyramidal symptom profile despite significant dopaminergic activity. The compound thus represented an early example of rationally designed multi-system modulation for enhanced therapeutic outcomes in mood and psychotic disorders [2] [6] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7